(2,5-Dimethylphenyl)hydrazine
Overview
Description
“(2,5-Dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylphenyl)hydrazine” is represented by the InChI code 1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H
. This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.
Scientific Research Applications
Chemosensor Chemistry
Hydrazones, including those derived from 2,5-Dimethylphenyl hydrazine, play a pivotal role in synthetic chemistry due to their various biological properties. These properties include antifungal, anticonvulsant, antibacterial, antimalarial, anti-inflammatory, and anti-TB attributes. A study by Salim and Ali (2020) focuses on the synthesis of a series of hydrazones based on 2,4-dimethylphenyl hydrazine HCl. These compounds show promise as candidates in chemosensor chemistry, highlighting their potential in detecting and quantifying chemical substances (Salim & Ali, 2020).
Pharmaceutical and Agricultural Manufacturing
Hydrazines, including derivatives of 2,5-Dimethylphenyl hydrazine, are used in chemical industry, pharmaceutical manufacturing, and agricultural production. They are known for their high acute toxicity and are considered environmental contaminants. A review by Choudhary and Hansen (1998) highlights the adverse health effects of hydrazines, including their designation as possible cancer-causing contaminants (Choudhary & Hansen, 1998).
Environmental Applications
The detection and quantification of hydrazine in environmental and biological samples are crucial due to its toxicity. Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, showcasing its application in environmental water systems and visualization in biological samples like HeLa cells and zebrafish. This highlights the utility of hydrazine derivatives in environmental monitoring and biological research (Zhu et al., 2019).
Organic Chemistry
In organic chemistry, hydrazones derived from 2,5-Dimethylphenyl hydrazine are used extensively. Vargas et al. (2020) evaluated the hydrazonation of acetophenones and benzaldehydes, utilizing different hydrazines. Their study contributes to understanding the reactions and applications of these compounds in organic synthesis (Vargas et al., 2020).
DNA Damage and Toxicity Studies
Runge‐Morris et al. (1994) explored the role of hydrazines in causing DNA damage. Their study provides insights into the toxicological impact of hydrazines, including those related to 2,5-Dimethylphenyl hydrazine, on cellular macromolecules (Runge‐Morris et al., 1994).
Aerospace and Military Applications
Nguyen et al. (2020) conducted a systematic review on the toxicity, pathophysiology, and treatment of acute hydrazine propellant exposure, particularly in the aerospace and military sectors. This research underscores the significance of understanding the toxicological aspects of hydrazines in these specialized fields (Nguyen et al., 2020).
Safety And Hazards
“(2,5-Dimethylphenyl)hydrazine” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
(2,5-dimethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-7(2)8(5-6)10-9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWNXNOTJBIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357397 | |
Record name | (2,5-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)hydrazine | |
CAS RN |
613-85-4 | |
Record name | (2,5-Dimethylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.